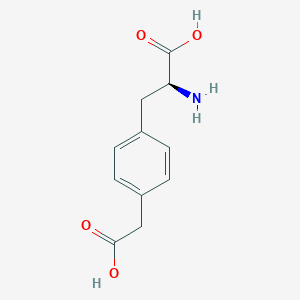

4-Carboxymethylphenylalanine

Description

Contextual Significance in Bioorganic and Chemical Biology Research

The primary significance of 4-Carboxymethylphenylalanine, particularly the L-isomer (pCMF), in bioorganic and chemical biology research lies in its function as a non-hydrolyzable mimetic of phosphotyrosine (pTyr). ebi.ac.uknih.gov Tyrosine phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell growth, and differentiation. mdpi.comnih.gov However, the phosphate (B84403) group on phosphotyrosine is susceptible to rapid removal by cellular enzymes called protein tyrosine phosphatases (PTPs), which complicates the study of phosphorylation-dependent interactions. ebi.ac.uk

pCMF serves as a stable analogue of pTyr because it replaces the labile phosphate group with a carboxymethyl group. ebi.ac.uk This substitution creates a molecule that is structurally and electronically similar to phosphotyrosine but is resistant to phosphatase activity. ebi.ac.uk This stability allows researchers to "trap" proteins in their activated, phosphorylated state, facilitating detailed investigation of their structure, function, and interactions. nih.gov The ability to genetically encode pCMF and incorporate it site-specifically into proteins using engineered aminoacyl-tRNA synthetase/tRNA pairs has further revolutionized its use, providing a powerful tool to probe and manipulate cellular signaling pathways in living organisms. ebi.ac.ukmdpi.comacs.org

Historical Development and Recognition as a Chemical Entity

The recognition of this compound as a valuable chemical tool is closely tied to the advancement of peptide chemistry and the study of protein phosphorylation. A key milestone was reported in 1998, when the crystal structure of a human p56(lck) SH2 domain was determined in complex with a peptide inhibitor containing p-(carboxymethyl)phenylalanine (cmF) as a phosphotyrosine replacement. nih.gov This study demonstrated that cmF could effectively mimic the binding of phosphotyrosine to SH2 domains, confirming its potential as a stable isostere for structural and functional studies. nih.gov

The development of synthetic routes was crucial for its availability to the research community. The synthesis typically begins with L-phenylalanine and involves multiple steps, including the protection of the amino and carboxyl groups, introduction of the carboxymethyl group at the para-position via reactions like Friedel-Crafts alkylation, and subsequent deprotection. vulcanchem.com

The early 2000s saw the emergence of genetic code expansion technology, a groundbreaking method that allows for the incorporation of non-canonical amino acids (ncAAs) into proteins within living cells. nih.govacs.orgrsc.org Researchers successfully engineered an orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes pCMF and charges it to a suppressor tRNA. ebi.ac.uk This development enabled the site-specific, co-translational incorporation of pCMF into proteins in Escherichia coli, opening the door to creating stable phosphoprotein analogues for in vivo studies. ebi.ac.uk

Overview of Key Research Areas and Applications

The unique properties of this compound have led to its application in several key areas of biochemical and pharmaceutical research.

Probing Signal Transduction and Protein Function The most prominent application of pCMF is in the study of signal transduction pathways mediated by tyrosine phosphorylation. By substituting a key tyrosine residue with pCMF, scientists can generate constitutively "active" proteins that mimic the phosphorylated state. nih.gov This has been instrumental in elucidating the function and regulation of various proteins, including:

STAT1: A mutant STAT1 protein with pCMF at the Tyr701 position was shown to form a stable homodimer and bind DNA tightly, mimicking the behavior of the naturally phosphorylated protein and confirming pCMF's utility in creating constitutively active phosphoproteins. nih.gov

RAD51: The incorporation of pCMF to mimic tyrosine phosphorylation in the RAD51 protein helped demonstrate that phosphorylation enhances its recombinase activity. ebi.ac.uk

Cytochrome c: Using pCMF as a phosphomimic revealed that phosphorylation at tyrosine 48 significantly destabilizes the protein's structure, providing insight into its role in cell life and death pathways. ebi.ac.uk

SH2 Domain Inhibitor Design Src Homology 2 (SH2) domains are protein modules that specifically recognize and bind to phosphotyrosine-containing sequences, playing a central role in signal transduction. Their dysfunction is implicated in diseases like cancer and inflammatory disorders. The finding that pCMF can effectively mimic pTyr binding made it an attractive starting point for the design of SH2 domain inhibitors. nih.gov Researchers have synthesized peptide analogues incorporating pCMF that show improved affinity and specificity for certain SH2 domains, such as Grb7-SH2, making them valuable leads for therapeutic development. ebi.ac.ukresearchgate.net

| Research Application | Example Protein/System | Key Finding | Source(s) |

| Signal Transduction | STAT1 | pCMF at Tyr701 created a constitutively active dimer. | nih.gov |

| Enzyme Activity | RAD51 | pCMF incorporation demonstrated enhanced recombinase activity. | ebi.ac.uk |

| Protein Stability | Cytochrome c | pCMF at Tyr48 revealed significant destabilization of the Fe-Met bond. | ebi.ac.uk |

| Inhibitor Design | Grb7-SH2 Domain | pCMF-containing peptides showed up to 9-fold improved binding affinity. | ebi.ac.ukresearchgate.net |

Genetic Code Expansion this compound is a key compound in the field of genetic code expansion. acs.org This technology enables the site-specific incorporation of amino acids with novel functionalities into proteins, expanding the chemical diversity of the proteome beyond the canonical 20 amino acids. mdpi.comacs.org The successful genetic encoding of pCMF serves as a prime example of how this technology can be used to install stable post-translational modification mimics into proteins for detailed functional analysis within the complex environment of a living cell. ebi.ac.ukacs.org

Peptide and Drug Delivery Engineering Beyond its role as a pTyr mimetic, this compound is utilized in peptide engineering. Its inclusion in solid-phase peptide synthesis can result in peptides that are more resistant to degradation by proteases. vulcanchem.com Furthermore, derivatives of the compound have been incorporated into dendrimer-based drug carriers, where the carboxymethyl group can facilitate pH-sensitive release of therapeutic agents in specific microenvironments, such as tumors. vulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(carboxymethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9(11(15)16)5-7-1-3-8(4-2-7)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHYWUVYIKCPGU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40930751 | |

| Record name | 4-(Carboxymethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140233-60-9 | |

| Record name | 4-Carboxymethylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140233609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Carboxymethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40930751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Carboxymethylphenylalanine and Its Derivatives

Chemical Synthesis Approaches

The generation of 4-Carboxymethylphenylalanine and its subsequent use in peptide synthesis relies on established principles of organic chemistry, adapted for this specific analogue. Both solution-phase and solid-phase methods are critical to its accessibility and application.

Solution-Phase Synthesis Strategies

The de novo synthesis of this compound is foundational for its use as a building block. A common strategy begins with the essential amino acid phenylalanine. smolecule.com The synthesis involves the introduction of a carboxymethyl group onto the phenyl ring, typically through an alkylation reaction. smolecule.com One approach utilizes carboxymethylation techniques, such as reacting a suitably protected phenylalanine derivative with chloroacetic acid in the presence of a base to achieve substitution at the para position. smolecule.com

The final product is often converted to its hydrochloride salt by treatment with hydrochloric acid. smolecule.com This salt form generally offers improved stability and better solubility in aqueous solutions and various reaction media, making it a more convenient choice for subsequent applications in chemical synthesis. smolecule.coma2bchem.com The resulting compound, this compound hydrochloride, serves as a versatile building block for creating more complex molecules. a2bchem.com The Group-Assisted Purification (GAP) method represents a modern approach in solution-phase synthesis that can yield pure N-protected amino acids and peptides by washing crude mixtures, thus avoiding traditional chromatography and recrystallization, and allowing for the recovery and reuse of the GAP auxiliary. sioc-journal.cn

Solid-Phase Peptide Synthesis Protocols for Incorporation

The incorporation of this compound into a growing peptide chain is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS). This methodology, which involves building a peptide while it is tethered to an insoluble resin support, allows for the use of excess reagents to drive reactions to completion and simplifies purification by simple filtration and washing at each step. d-nb.info The most common approach for this is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. nih.gov

For incorporation into a peptide, the this compound building block must be appropriately protected. The α-amino group is protected with the base-labile Fmoc group. Crucially, the side-chain carboxyl group must also be protected to prevent unwanted side reactions. A tert-butyl (tBu) ester is a common choice for this, as it is stable to the basic conditions used for Fmoc removal (typically piperidine (B6355638) in DMF) but is readily cleaved by strong acid (typically trifluoroacetic acid, TFA) during the final cleavage of the peptide from the resin.

A standard coupling cycle for incorporating Fmoc-L-pCMF(OtBu)-OH into a peptide sequence on a solid support is as follows:

Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating the resin with a solution of 20% piperidine in dimethylformamide (DMF). wordpress.com

Resin Washing: The resin is thoroughly washed with DMF and dichloromethane (B109758) (DCM) to remove excess piperidine and byproducts. wordpress.com

Amino Acid Activation and Coupling: The protected Fmoc-L-pCMF(OtBu)-OH (typically 3 equivalents) is pre-activated with a coupling agent. Common activating systems include aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), often with an additive like HOBt (1-hydroxybenzotriazole) and a tertiary amine base such as DIPEA (N,N-Diisopropylethylamine). peptide.comchempep.com This activated mixture is then added to the resin, and the reaction is agitated for 1-2 hours to form the new peptide bond. wordpress.compeptide.com

Resin Washing: The resin is washed again with DMF and DCM to remove unreacted reagents.

Cycle Repetition: The cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled.

Table 1: Common Reagents for Fmoc-SPPS Incorporation of this compound

| Reagent Type | Example(s) | Purpose |

|---|---|---|

| Resin | Rink Amide, Wang, 2-Chlorotrityl | Solid support for peptide assembly. vulcanchem.com |

| Amino Acid Derivative | Fmoc-L-pCMF(OtBu)-OH | The building block to be incorporated. |

| Deprotection Reagent | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus. wordpress.com |

| Coupling Reagents | HBTU, PyBOP, DIC/HOBt | Activates the carboxylic acid for amide bond formation. peptide.compeptide.com |

| Base | DIPEA, Collidine | Facilitates the coupling reaction. wordpress.comchempep.com |

| Cleavage Cocktail | TFA/H₂O/TIPS | Cleaves the completed peptide from the resin and removes side-chain protecting groups. researchgate.net |

This table is generated based on standard SPPS protocols. wordpress.compeptide.comchempep.comvulcanchem.compeptide.comresearchgate.net

Enantioselective Synthesis of Analogues and Mimetics

Producing a specific enantiomer of this compound, such as the biologically relevant L-form, requires enantioselective synthesis methods. Whenever a chiral product is formed from achiral reagents, a racemic mixture (an equal amount of both enantiomers) is typically produced. libretexts.org As often only one enantiomer possesses the desired biological activity, methods to selectively synthesize one over the other are crucial. libretexts.org

General strategies for the asymmetric synthesis of α-amino acids include the use of chiral catalysts or chiral auxiliaries. libretexts.orgsrce.hr A chiral catalyst creates an asymmetric environment that favors the formation of one enantiomer. libretexts.org Alternatively, a chiral auxiliary can be temporarily attached to the substrate, directing subsequent reactions to occur stereoselectively, and is removed later in the synthesis. mdpi.com

The primary significance of 4-Carboxymethyl-L-phenylalanine (pCMF) is its function as a stable analogue, or mimetic, of phosphotyrosine (pTyr). ebi.ac.uk Phosphorylation of tyrosine residues is a key event in cellular signal transduction, but phosphotyrosine itself is susceptible to rapid hydrolysis by protein tyrosine phosphatases. pCMF mimics the size and charge of pTyr but is resistant to this enzymatic cleavage, making it an invaluable tool for studying phosphoprotein-dependent signaling pathways and for developing peptide-based inhibitors of pTyr-binding proteins. ebi.ac.uk

Genetic Encoding and Biosynthetic Incorporation

Beyond chemical synthesis, powerful bioengineering techniques have been developed to incorporate this compound directly into proteins during translation within a living cell. This is achieved by expanding the genetic code of an organism.

Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for Site-Specific Incorporation

The site-specific incorporation of a non-canonical amino acid like pCMF requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This pair must function independently of the host cell's own synthetases and tRNAs, ensuring that the new amino acid is incorporated only in response to a specific, reassigned codon (typically the amber stop codon, UAG).

Researchers have successfully engineered such a system for pCMF. A pCMF-specific aminoacyl-tRNA synthetase (aaRS) was developed by creating and screening a large library of active-site mutants of the tyrosyl-tRNA synthetase (TyrRS) from the archaeon Methanococcus jannaschii. ebi.ac.uk This organism was chosen because its TyrRS/tRNA pair does not cross-react with the translational machinery of Escherichia coli, a common host for such experiments. The mutant synthetase was evolved to specifically recognize and "charge" pCMF onto its cognate orthogonal amber suppressor tRNA (tRNACUA). ebi.ac.uk This charged tRNA then delivers pCMF to the ribosome for incorporation at any position in a target protein encoded by a UAG codon.

Table 2: Engineered System for Genetic Incorporation of pCMF

| Component | Origin/Type | Function | Reference |

|---|---|---|---|

| Host Organism | Escherichia coli | Provides the cellular machinery for protein expression. | ebi.ac.uk |

| Reassigned Codon | UAG (Amber Stop Codon) | The codon that signals for the incorporation of pCMF. | ebi.ac.uk |

| Orthogonal Synthetase | Mutant Methanococcus jannaschii TyrRS | Specifically recognizes pCMF and attaches it to the orthogonal tRNA. | ebi.ac.uk |

| Orthogonal tRNA | M. jannaschii tRNACUA (Amber Suppressor) | Is charged with pCMF by the mutant synthetase and recognizes the UAG codon. | ebi.ac.uk |

| Non-Canonical Amino Acid | 4-Carboxymethyl-L-phenylalanine (pCMF) | The amino acid supplied in the growth medium to be incorporated. | ebi.ac.uk |

This table summarizes the components of the orthogonal system used for pCMF incorporation.

Applications in Heterologous Expression Systems (e.g., Escherichia coli) for Protein Modification

Escherichia coli is the most widely used heterologous expression system for producing recombinant proteins due to its rapid growth, low cost, and well-understood genetics. researchgate.netnih.gov By introducing the plasmids that express the orthogonal pCMF-synthetase and its partner tRNA into E. coli, and supplementing the growth medium with pCMF, scientists can produce large quantities of proteins containing this non-canonical amino acid at specific sites. ebi.ac.ukresearchgate.net

This technology has proven invaluable. For example, incorporating pCMF into cytochrome c allowed for the creation of a stable phosphomimic protein. ebi.ac.uk This modified protein provided insights into how phosphorylation can modulate the protein's properties, something difficult to study with the native, transiently phosphorylated version. ebi.ac.uk The genetic incorporation of pCMF provides a robust method for producing stable analogues of a wide array of phosphoproteins, facilitating research into signal transduction and aiding in the development of new peptide-based therapeutics. ebi.ac.uk

Role As a Phosphotyrosine Mimetic in Molecular Recognition

Fundamental Principles of Phosphotyrosine Mimicry and Analog Design

The design of phosphotyrosine mimetics like pCMF is grounded in the need to replicate the key features of the phosphotyrosine residue. acs.orgacs.org This includes its aromatic ring and, most importantly, the negatively charged phosphate (B84403) group. The carboxymethyl group of pCMF provides a single negative charge at physiological pH, which, while less than the dianionic charge of phosphotyrosine, is sufficient to engage in critical interactions within the pTyr-binding pockets of various proteins. researchgate.netacs.orgresearchgate.net The development of such analogs is crucial because natural amino acids cannot adequately substitute for phosphotyrosine, and the transient nature of tyrosine phosphorylation in cells makes it challenging to study directly. acs.orgacs.org

Applications in Src Homology 2 (SH2) Domain Binding Studies

Src Homology 2 (SH2) domains are protein modules that specifically recognize and bind to phosphotyrosine-containing sequences, playing a pivotal role in signal transduction. acs.orgacs.orgelifesciences.org The use of pCMF has been instrumental in elucidating the binding mechanisms of these domains.

Peptides incorporating pCMF have been shown to bind to the SH2 domains of various proteins, including the protein tyrosine kinase Lck and the adaptor protein Grb7. acs.orgacs.orgresearchgate.net While the binding affinity of pCMF-containing peptides is often reduced compared to their phosphotyrosine counterparts, they still exhibit significant binding and provide a stable system for analysis. researchgate.net For instance, in studies with the Grb2 SH2 domain, a pCMF-containing peptide exhibited an IC50 value of 65 µM. nih.gov However, chemical modifications, such as the addition of a terminal Nα-oxalyl group, can dramatically enhance binding potency, achieving submicromolar affinity. nih.gov

Table 1: Binding Affinity of Phosphotyrosine Mimetics to Grb2 SH2 Domain

| Compound | IC50 (µM) |

|---|---|

| O-carboxymethyltyrosine (cmT) | 2.5 |

| 4-(carboxymethyl)phenylalanine (pCMF) | 65 |

| 4-(carboxydifluoromethyl)phenylalanine (F2cmF) | 28 |

| Nα-oxalyl-pCMF | 0.6 |

| Nα-oxalyl-F2cmF | 2 |

Data sourced from a Biacore binding assay. nih.gov

X-ray crystallography has provided detailed insights into how pCMF engages with SH2 domains. The crystal structure of the human p56(lck) SH2 domain in complex with a pCMF-containing inhibitor revealed that the binding mode is very similar to that of the corresponding phosphotyrosine peptide. researchgate.netebi.ac.uk This structural similarity confirms that pCMF acts as a legitimate mimic, maintaining analogous interactions within the binding pocket. ebi.ac.uk Similarly, the crystal structure of a pCMF-bearing analogue in complex with the Grb7-SH2 domain has elucidated the specific contacts that contribute to its binding affinity. rcsb.orgnih.govpdbj.org These structural studies are invaluable for the rational design of more potent and specific SH2 domain inhibitors. ebi.ac.uknih.gov

Analysis of Binding Affinity and Specificity

Interrogation of Protein Tyrosine Phosphatase (PTP) Systems

Protein tyrosine phosphatases (PTPs) are enzymes that remove phosphate groups from tyrosine residues, thereby acting as key negative regulators of signaling pathways. acs.org The hydrolytic stability of pCMF makes it an excellent tool for studying PTPs. researchgate.net Because pCMF is resistant to cleavage by PTPs, it can be used to create stable "phosphorylated" protein analogs, allowing researchers to investigate the structural and functional consequences of phosphorylation without the protein being rapidly dephosphorylated. researchgate.netacs.org This is particularly useful in cases where PTPs themselves are regulated by tyrosine phosphorylation. acs.org

Investigating Tyrosine Phosphorylation in Cellular Signal Transduction Pathways

The ability to genetically encode pCMF into proteins in living cells has revolutionized the study of signal transduction. acs.orgelifesciences.orgebi.ac.ukmdpi.com By replacing a specific tyrosine residue with pCMF, scientists can create constitutively "phosphorylated" proteins. ebi.ac.uk For example, when pCMF was substituted for Tyr701 in the signal transducer and activator of transcription-1 (STAT1), the resulting mutant was constitutively active, demonstrating the power of this technique to probe the function of specific phosphorylation events. ebi.ac.uk This approach provides a stable and homogeneous population of modified proteins, overcoming the challenges associated with the dynamic and often transient nature of in vivo phosphorylation. acs.orgnih.gov

Biological and Biochemical Functional Characterization

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. mdpi.comarxiv.org The introduction of 4-Carboxymethylphenylalanine into protein structures provides a powerful method for dissecting the regulatory roles of phosphorylation in these interactions. emory.edu

Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme that catalyzes the methylation of arginine residues in various protein substrates, influencing processes from transcriptional regulation to DNA damage repair. uniprot.orgmdpi.comnih.gov The regulation of PRMT1 activity itself is crucial for maintaining cellular homeostasis.

Research has utilized this compound (pCmF) to investigate the impact of tyrosine phosphorylation on PRMT1 function. nih.gov By substituting a specific tyrosine residue (Tyr291) with pCmF, which acts as a phosphotyrosine mimic, scientists have demonstrated that phosphorylation at this site alters both the substrate specificity and the protein-protein interactions of PRMT1. nih.gov This substitution was shown to impair the ability of PRMT1 to bind and methylate certain proteins, such as hnRNPA1 and hnRNP H3. nih.gov These findings highlight how a single phosphorylation event, mimicked by pCmF, can significantly modulate the enzymatic activity and interaction network of PRMT1. nih.gov

| Experimental System | Modification | Key Finding | Reference |

| PRMT1 in K562 cells | Incorporation of pCmF at Tyr291 | Alters substrate specificity and impairs binding to proteins like hnRNPA1 and hnRNP H3. | nih.gov |

The interaction between cytochrome c and cytochrome c oxidase (CcO) is a critical step in the mitochondrial electron transport chain, essential for cellular respiration and energy production. nih.govwikipedia.org This transient interaction is primarily guided by electrostatic forces. nih.gov

Studies have revealed that the interaction between cytochrome c and CcO can lead to conformational changes in the enzyme. nih.gov The binding of cytochrome c can occur at different subunits of the oxidase, suggesting multiple interaction scenarios that facilitate efficient electron transfer. nih.govnih.gov The process involves the transfer of electrons from four cytochrome c molecules to one oxygen molecule, resulting in the formation of water. wikipedia.org The structure of the cytochrome c-CcO complex shows that the interaction is stabilized by a few electrostatic interactions within a small contact area, allowing for rapid association and dissociation, which is necessary for the sequential delivery of electrons. embopress.org

While direct studies incorporating this compound into this specific interaction are not detailed in the provided results, the principles of how phosphorylation-mimicking amino acids can alter electrostatic interactions are highly relevant. The precise balance of charged residues is critical for the docking of cytochrome c to cytochrome c oxidase, and modifications like phosphorylation (or its mimicry by pCmF) could significantly impact the efficiency of this vital process. nih.gov

Case Studies in Enzyme Regulation (e.g., Protein Arginine Methyltransferase 1, PRMT1)

Influence on Protein Conformation and Dynamics

Proteins are not static entities; their functions are often dictated by their three-dimensional structures and dynamic conformational changes. wikipedia.org The incorporation of non-natural amino acids like this compound can provide valuable insights into how post-translational modifications, such as phosphorylation, affect protein folding and dynamics. ontosight.ai

The substitution of a tyrosine residue with pCmF introduces a negatively charged carboxymethyl group, which can mimic the electrostatic effects of a phosphate (B84403) group. nih.gov This can lead to significant alterations in a protein's local and global conformation. For instance, in the study of the DNA repair protein RAD52, replacing tyrosine 104 with pCMF led to a change in its DNA binding properties. nih.gov While the modified protein retained its ability to bind single-stranded DNA (ssDNA), its affinity for double-stranded DNA (dsDNA) was reduced. nih.gov This demonstrates that a phosphorylation-mimicking substitution can fine-tune the conformational state of a protein, thereby modulating its specific interactions with other molecules. nih.gov

| Protein | Modification | Effect on Conformation/Dynamics | Reference |

| RAD52 | Substitution of Tyrosine 104 with pCMF | Reduced affinity for double-stranded DNA (dsDNA) while retaining single-stranded DNA (ssDNA) binding. | nih.gov |

Utility as a Molecular Probe in Biological Systems

A molecular probe is a molecule used to study the properties of other molecules or structures. nih.govnih.gov this compound has emerged as a valuable molecular probe in biological research due to its unique structural and chemical properties. ontosight.ai Its utility stems from its ability to be incorporated into proteins and act as a mimic of post-translational modifications, or as a tool to investigate protein structure and function. rsc.orgnih.gov

Fluorescent probes are a specific type of molecular probe that are instrumental in visualizing and monitoring biological processes in real-time. escholarship.orgrsc.org While this compound itself is not inherently fluorescent, its incorporation into peptides and proteins can be used in conjunction with other spectroscopic techniques to probe molecular interactions. ontosight.ai

Applications in Probing Protein Structure and Function

The introduction of non-natural amino acids like this compound into a protein's primary sequence is a powerful technique for investigating its structure and function. ontosight.aimdpi.com This is often achieved through genetic code expansion, where an orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate the unnatural amino acid at a specific site in response to a stop codon. nih.gov

Once incorporated, this compound can serve several purposes:

Mimicking Phosphotyrosine: The carboxymethyl group of this compound can act as a mimic of a phosphate group, making it a useful tool for studying proteins that are regulated by tyrosine phosphorylation. rsc.org This is particularly relevant for investigating the binding interactions of SH2 domains, which specifically recognize phosphotyrosine residues. nih.gov By replacing a key tyrosine residue with this compound, researchers can study the structural and functional consequences of phosphorylation in a stable, non-hydrolyzable form. nih.gov

Probing Binding Sites: The unique structure of this compound can be used to probe the steric and electronic requirements of enzyme active sites or protein-protein interaction interfaces. nih.govnih.gov By systematically replacing natural amino acids with this compound, scientists can map out the critical residues involved in molecular recognition.

| Application Area | Technique | Information Gained |

| Studying Protein Phosphorylation | Genetic incorporation as a phosphotyrosine mimic | Insights into SH2 domain binding and signaling pathways. rsc.orgnih.govnih.gov |

| Mapping Protein Interfaces | Site-directed mutagenesis | Identification of key residues in protein-protein interactions. nih.govnih.gov |

| Investigating Enzyme Mechanisms | Introduction into active sites | Understanding of substrate specificity and catalytic requirements. |

| Modifying Protein Stability | Analysis of protein folding and denaturation | Role of specific amino acid side chains in structural integrity. ontosight.ai |

Interactive Data Table

This table summarizes the applications of this compound in probing protein structure and function.

Contributions to Activity-Based Protein Profiling

Activity-based protein profiling (ABPP) is a chemical proteomics strategy that utilizes reactive chemical probes to label and identify active enzymes within a complex biological sample. sioc-journal.cnnih.gov While this compound itself is not a reactive probe in the traditional ABPP sense, its use as a phosphotyrosine mimic contributes significantly to a specialized area of this field.

The study of protein kinases, a major class of enzymes targeted by ABPP, often relies on understanding their substrate specificity and the dynamics of phosphorylation-dependent signaling. nih.govnih.gov By incorporating this compound into peptide substrates, researchers can create stable mimics of phosphorylated sequences. rsc.org

These modified peptides can then be used in several ways that complement ABPP studies:

As Affinity Reagents: Peptides containing this compound can be used to isolate and identify proteins that bind to specific phosphotyrosine sites, such as SH2 domain-containing proteins or protein tyrosine phosphatases. nih.gov This allows for the characterization of the "readers" and "erasers" of tyrosine phosphorylation marks.

To Develop Kinase Inhibitors: Understanding how kinases recognize their substrates is crucial for designing specific inhibitors. researchgate.net Peptides incorporating this compound can be used in screening assays to identify small molecules that block the kinase-substrate interaction.

To Validate ABPP Findings: After ABPP identifies a set of active kinases, peptides with this compound can be used in follow-up biochemical assays to confirm the functional relevance of the identified enzymes and to further dissect their signaling pathways. nih.gov

| Contribution to ABPP | Methodology | Outcome |

| Identification of Phospho-Binding Proteins | Use of CMF-containing peptides as bait in pull-down assays | Characterization of protein interaction networks downstream of kinase activity. nih.gov |

| Kinase Inhibitor Screening | Development of competitive binding assays | Discovery of new therapeutic leads targeting protein kinases. researchgate.net |

| Functional Validation of Kinase Activity | In vitro kinase assays with CMF-modified substrates | Confirmation of enzyme-substrate relationships identified by ABPP. nih.gov |

Interactive Data Table

This table outlines the contributions of this compound to activity-based protein profiling.

Advanced Derivatives and Structural Analogues of 4 Carboxymethylphenylalanine

Alpha, Alpha-Difluoro Homologues (e.g., 4-(Carboxydifluoromethyl)phenylalanine)

A key derivative of 4-Carboxymethylphenylalanine (cmF) is its alpha,alpha-difluoro homologue, 4-(carboxydifluoromethyl)phenylalanine (F2cmF). researchgate.netmolaid.com This compound has been explored as a phosphotyrosyl mimetic, designed to offer altered electronic properties and potentially enhanced binding to target proteins. researchgate.net The synthesis of N-Fmoc protected 4-(O-tert-butyl carboxydifluoromethyl)phenylalanine has been developed, providing a form suitable for solid-phase peptide synthesis. researchgate.net

The introduction of the two fluorine atoms to the methylene (B1212753) group adjacent to the carboxylate is a significant modification. Fluorine's high electronegativity can influence the acidity (pKa) of the carboxyl group, potentially affecting its interaction with the positively charged binding pockets of domains like the Src Homology 2 (SH2) domain, which normally binds phosphotyrosine.

Comparative studies have been conducted to evaluate the efficacy of these homologues as pTyr replacements. In one study targeting the Grb2 SH2 domain, peptides incorporating cmF and F2cmF were synthesized and their binding affinities assessed.

| Compound/Peptide Platform | IC50 (µM) for Grb2 SH2 Domain |

| Peptide with 4-(carboxymethyl)phenylalanine (cmF) | 65 |

| Peptide with 4-(carboxydifluoromethyl)phenylalanine (F2cmF) | 28 |

| Peptide with O-carboxymethyltyrosine (cmT) | 2.5 |

| Data sourced from a Biacore binding assay. nih.gov |

Design and Synthesis of Other Carboxylate-Based Phosphotyrosine Mimetics

The design of carboxylate-based phosphotyrosine mimetics is a key strategy in developing inhibitors for protein tyrosine phosphatases (PTPases) and SH2 domains. nih.govacs.org The primary goal is to replace the negatively charged, hydrolytically labile phosphate (B84403) group of pTyr with a stable surrogate that mimics its size, shape, and electrostatic properties. acs.orgrsc.org Carboxylic acids serve as effective mimics because they are negatively charged at physiological pH and can form crucial ionic interactions within the pTyr binding site. nih.gov

One research direction focuses on modifying the phenylalanine ring itself, in addition to the acidic group. For example, adding a carboxyl group at the 3-position of the phenyl ring of a pTyr mimetic was explored to enhance binding affinity for Protein Tyrosine Phosphatase 1B (PTP-1B). nih.gov Researchers found that a tripeptide containing (S)-3-carboxy-4-(carboxymethyl)-Phe showed higher affinity for PTP-1B than a corresponding peptide with a difluorophosphonomethyl-based mimetic. nih.gov This indicates that the strategic placement of additional carboxylate groups can lead to more potent inhibitors.

However, the design is not always straightforward. The subsequent synthesis of an α,α-difluoro version, (S)-3-carboxy-4-((carboxy)difluoromethyl)-Phe, was predicted to further enhance PTP-1B affinity based on previous findings. nih.gov Unexpectedly, when this new analogue was incorporated into a PTP-1B-directed tripeptide, it resulted in a near-total loss of binding affinity, suggesting that simple fluorination is not universally beneficial and can have unforeseen detrimental effects on binding. nih.gov

Development of Peptide Analogues Incorporating this compound

This compound (cmF) has been successfully incorporated into peptide analogues to create potent and specific inhibitors of protein-protein interactions. ebi.ac.uk A significant area of this research has been the development of inhibitors for the Grb7 (Growth factor receptor-bound protein 7) SH2 domain, a target in breast cancer. x-mol.comresearchgate.net

In one study, researchers started with a non-phosphorylated cyclic peptide that inhibits the Grb7-SH2 domain but requires phosphate ions for its activity. researchgate.netresearchgate.net They rationally designed and synthesized new analogues of this peptide by incorporating cmF as a pTyr mimic. x-mol.comresearchgate.net This modification led to a significant improvement in binding affinity.

Binding Affinities of Peptide Analogues for Grb7-SH2 Domain

| Peptide Analogue | Binding Affinity (K D ) | Fold Improvement over Parent Peptide |

|---|---|---|

| Parent Cyclic Peptide 1 | ~19-51 µM | - |

| Analogue with this compound (cmF) | 2.1–5.7 μM | Up to 9-fold |

| Optimized Bicyclic Inhibitor with cmF | 0.13 µM | ~146-392-fold |

Binding affinities determined by Surface Plasmon Resonance (SPR) under physiological phosphate conditions. researchgate.netresearchgate.net

The incorporation of cmF improved the binding affinity for the Grb7-SH2 domain by up to 9-fold compared to the original peptide. x-mol.comresearchgate.net Furthermore, these cmF-containing peptides demonstrated high specificity for Grb7-SH2 over other closely related SH2 domains, such as those of Grb2 and Grb10. researchgate.netresearchgate.net X-ray crystallography of the cmF-peptide bound to the Grb7-SH2 domain revealed the precise molecular interactions responsible for this enhanced and specific binding. researchgate.net Further optimization, including the creation of a bicyclic peptide inhibitor that also incorporated cmF, led to an even more potent inhibitor with a K D of 0.13 μM. ebi.ac.uk

Beyond synthetic peptides, methods have been developed for the genetic incorporation of p-Carboxymethyl-L-phenylalanine (pCMF) into proteins in Escherichia coli. ebi.ac.uk This is achieved using an orthogonal amber suppressor tRNA/aminoacyl-tRNA synthetase pair. ebi.ac.uk This breakthrough provides a powerful tool for producing stable analogues of phosphoproteins for structural and functional studies, as well as for developing peptide-based inhibitors expressed directly within cells. ebi.ac.uk

Computational and Structural Biology Investigations

Molecular Docking and Ligand-Protein Interaction Modeling

In the context of 4-Carboxymethylphenylalanine, its utility as a phosphotyrosine mimetic has made it a subject of molecular docking studies, particularly in the investigation of SH2 domain inhibitors. For instance, in a study aimed at identifying inhibitors for the p56lck SH2 domain, this compound was used as a key component in the design of potential inhibitors. researchgate.net The docking of these compounds into the SH2 domain of the p56lck tyrosine kinase (PDB ID: 1LKL) revealed specific binding interactions. The carboxymethyl group of the phenylalanine analog plays a crucial role in mimicking the phosphate (B84403) group of phosphotyrosine, forming key hydrogen bonds and electrostatic interactions within the binding pocket. researchgate.net

The interactions between a ligand and its target protein are fundamental to biological processes. semanticscholar.org These interactions can be modeled using computational approaches to understand the binding mechanisms, which can be described by models such as the "lock-and-key," "induced fit," and "conformational selection" models. semanticscholar.org For this compound-containing ligands, interaction modeling reveals how the molecule orients itself within the binding site to maximize favorable interactions. These interactions often include hydrogen bonds, salt bridges, and hydrophobic interactions. nih.gov For example, the carboxylate of the carboxymethyl group can form strong salt bridges with positively charged residues like arginine or lysine (B10760008) in the binding pocket, while the phenyl ring can engage in hydrophobic interactions. nih.govnih.gov

The binding free energy (ΔGbind) is a critical parameter in evaluating ligand-protein interactions and can be broken down into several components:

| Energy Component | Description |

| ΔGvdw | van der Waals energy (dispersion and repulsion) |

| ΔGhbond | Hydrogen bonding energy |

| ΔGelec | Electrostatic energy |

| ΔGdesolv | Desolvation energy (energy required to remove water from the binding interface) |

| ΔGtor | Torsional free energy (energy associated with the restriction of rotatable bonds upon binding) |

| ΔGtotal | Final total internal energy |

| ΔGunb | Energy of the unbound system |

| This table outlines the components of binding free energy in molecular docking. jscimedcentral.com |

In Silico Scaffold Hopping and Virtual Screening Methodologies

In silico scaffold hopping is a computational strategy used in drug discovery to identify novel molecular scaffolds that can retain the biological activity of a known active compound. cam.ac.uk This technique is particularly valuable for discovering compounds with improved properties or for navigating around existing patents. cam.ac.uk Virtual screening, on the other hand, is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comvjs.ac.vn

In the context of identifying inhibitors for the p56lck SH2 domain, both ligand-based and receptor-based scaffold hopping approaches have been employed. researchgate.netmdpi.com Starting with a reference compound containing this compound, these methods generate new molecular architectures.

Ligand-based core hopping (LCH): This approach uses the known active ligand as a template to find new scaffolds that can maintain the same spatial arrangement of key functional groups. mdpi.com

Receptor-based core hopping (RCH): This method utilizes the structure of the protein's binding site to guide the generation of new scaffolds that fit well within the pocket and form favorable interactions. mdpi.com

Virtual screening campaigns often follow scaffold hopping to filter large compound databases for molecules containing the newly identified scaffolds. mdpi.com These campaigns can be either structure-based or ligand-based. Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein, while ligand-based virtual screening (LBVS) uses the properties of known active ligands. vjs.ac.vn The process helps in prioritizing a smaller, more manageable number of compounds for experimental testing. mdpi.com

| Scaffold Hopping Approach | Description | Key Feature |

| Ligand-Based Core Hopping (LCH) | Uses a known active ligand as a template. | Focuses on maintaining the 3D arrangement of pharmacophoric features. mdpi.com |

| Receptor-Based Core Hopping (RCH) | Utilizes the 3D structure of the target's binding site. | Guides the generation of scaffolds that complement the binding pocket. mdpi.com |

| This table compares ligand-based and receptor-based scaffold hopping approaches. |

E-Pharmacophore Model Generation and Refinement

An e-pharmacophore model is a three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. biorxiv.org The "e" in e-pharmacophore signifies that it is generated based on the energetic interactions between a ligand and a protein from a docked complex. mdpi.com

The generation of an e-pharmacophore model for a target like the p56lck SH2 domain would involve identifying the key interactions of a potent inhibitor, such as one containing this compound. mdpi.com The process typically starts with a protein-ligand complex structure, often obtained from molecular docking or X-ray crystallography. The key interaction points are then abstracted into pharmacophoric features.

Refinement of the e-pharmacophore model can be done in several ways:

Merging Hypotheses: Creating multiple pharmacophore models from different ligands or protein conformations and then merging them to create a more comprehensive model. jiangshen.org

Manual Addition of Features: Including known important interactions that may not have been captured in the initial automated generation. jiangshen.org

Dynamic Pharmacophore Models: Using molecular dynamics simulations to capture the flexibility of the protein and generate an ensemble of pharmacophore models that represent different conformational states. biorxiv.org

These refined models can then be used for virtual screening to identify new compounds that match the pharmacophore query. nih.govnih.gov

| Pharmacophore Feature | Abbreviation | Description |

| Hydrogen Bond Acceptor | HBA | An atom or group that can accept a hydrogen bond. |

| Hydrogen Bond Donor | HBD | An atom or group that can donate a hydrogen bond. |

| Aromatic Ring | AR | A planar, cyclic, conjugated system of atoms. |

| Hydrophobic Group | H | A nonpolar group that avoids contact with water. |

| Positive Ionizable | PI | A group that is positively charged at physiological pH. |

| Negative Ionizable | NI | A group that is negatively charged at physiological pH. |

| This table describes common features used in pharmacophore modeling. biorxiv.orgfrontiersin.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure and dynamics of molecules in solution. researchgate.net It provides detailed information about the conformation of molecules and can be used to study dynamic processes over a wide range of timescales. plos.org

For a molecule like this compound, or peptides and inhibitors containing it, NMR is invaluable for understanding its three-dimensional structure and flexibility in solution. researchgate.net Various NMR experiments can be employed for this purpose:

1D NMR (¹H and ¹³C): Provides basic information about the chemical environment of the nuclei in the molecule. researchgate.net

2D NMR:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace out the spin systems within the molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Measures through-space correlations between protons that are close to each other (typically < 5 Å), which is crucial for determining the 3D structure and conformation. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with directly attached heteronuclei, such as ¹³C or ¹⁵N. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons with heteronuclei over two or three bonds, providing information about the connectivity of the molecular skeleton. researchgate.net

| NMR Experiment | Information Provided |

| COSY | J-coupling between protons (through-bond connectivity) researchgate.net |

| NOESY | Through-space proximity of protons (<5 Å), crucial for 3D structure nih.gov |

| HSQC/HMQC | Direct one-bond correlations between protons and heteronuclei (e.g., ¹³C, ¹⁵N) researchgate.net |

| HMBC | Long-range (2-3 bond) correlations between protons and heteronuclei researchgate.net |

| Relaxation Experiments | Information on molecular motion and dynamics on various timescales plos.org |

| This table summarizes key NMR experiments and the structural/dynamic information they provide. |

Advanced Analytical Methodologies for Research Applications

Mass Spectrometry-Based Characterization and Validation

Mass spectrometry (MS) is a cornerstone technique for the characterization and validation of 4-Carboxymethylphenylalanine and proteins into which it has been incorporated. researchgate.netnih.govcasss.org This powerful analytical tool provides detailed information on molecular weight and structure, confirming the successful incorporation of the unnatural amino acid.

Electrospray ionization mass spectrometry (ESI-MS) is frequently employed to analyze proteins containing pCMF. The process involves ionizing the protein sample and then measuring the mass-to-charge ratio (m/z) of the resulting ions. By deconvoluting the envelope of multiply-charged states, the precise molecular weight of the protein can be determined, thus validating the incorporation of pCMF. elifesciences.org For instance, in studies involving the genetic incorporation of pCMF into proteins in Escherichia coli, ESI-MS is used to confirm that the pCMF-specific aminoacyl-tRNA synthetase has successfully charged the amber suppressor tRNA with pCMF, leading to its site-specific insertion into the target protein. ebi.ac.uk

Furthermore, tandem mass spectrometry (MS/MS) plays a crucial role in sequencing peptides and identifying post-translational modifications. In the context of pCMF, MS/MS can be used to pinpoint the exact location of the unnatural amino acid within a peptide sequence. This is achieved by fragmenting the peptide ions and analyzing the resulting fragment ion spectrum. This level of detail is essential for verifying the fidelity of pCMF incorporation and for studying its effects on protein structure and function.

Recent advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), offer even greater accuracy in mass determination, allowing for the confident differentiation between pCMF and other amino acids or modifications with similar nominal masses. msu.edu The high sensitivity of modern mass spectrometers also allows for the analysis of very small sample quantities. casss.org

High-Throughput Screening Platforms (e.g., Bacterial Peptide Display)

High-throughput screening (HTS) platforms are instrumental in rapidly assessing the interactions and functions of peptides and proteins containing this compound. mdpi.com Bacterial peptide display, in particular, has emerged as a powerful tool for screening large libraries of peptides for specific binding or enzymatic activities. nih.govelifesciences.org

In this system, peptide libraries are genetically fused to a protein on the outer surface of bacteria, such as E. coli. This allows for the direct linkage between the displayed peptide (phenotype) and its encoding DNA (genotype). The bacterial cells displaying peptides with desired properties, such as binding to a target protein, can be isolated from the library using methods like fluorescence-activated cell sorting (FACS). nih.govnih.gov

The incorporation of pCMF into these peptide libraries enables the exploration of its role in mediating protein-protein interactions, particularly in mimicking phosphotyrosine. For example, a library of peptides containing pCMF can be screened against SH2 domains to identify novel binding partners or to characterize the binding specificity of a particular SH2 domain. elifesciences.orgnih.gov The quantitative nature of flow cytometry-based screening allows for the determination of relative binding affinities and the identification of high-affinity binders from vast peptide libraries. nih.gov

A typical workflow for a bacterial peptide display screen involving pCMF would include:

Library Construction: A diverse library of peptides, with pCMF incorporated at specific positions, is genetically encoded and expressed on the surface of bacteria. nih.gov

Screening: The library is incubated with a fluorescently labeled target protein.

Sorting: Cells that exhibit high fluorescence, indicating strong binding of the target protein to the displayed peptide, are isolated using FACS. nih.gov

Analysis: The DNA from the selected cells is sequenced to identify the peptide sequences responsible for the observed binding.

This approach has been successfully used to profile the sequence specificity of tyrosine kinases and SH2 domains, providing valuable insights into phosphotyrosine signaling pathways. elifesciences.orgnih.gov The ability to screen millions of peptides in a single experiment makes bacterial display an efficient and powerful method for discovering novel ligands and probing the functional consequences of incorporating unnatural amino acids like pCMF. elifesciences.org

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for the separation and quantification of this compound, both in its free form and as a component of peptides and proteins. researchgate.netlongdom.org The choice of chromatographic method depends on the specific analytical challenge, including the complexity of the sample matrix and the required sensitivity. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. nih.govnih.gov This method is widely used for the analysis of pCMF-containing molecules.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often used for the separation of peptides and proteins. The separation is based on the hydrophobicity of the analytes. In the context of pCMF, RP-HPLC can be used to purify pCMF-containing peptides or to analyze the kinetics of enzymatic reactions, such as phosphorylation assays. elifesciences.org

LC-MS/MS is frequently employed for the quantitative analysis of pCMF in complex biological samples. nih.govthermofisher.com By using multiple reaction monitoring (MRM), this technique offers high selectivity and sensitivity, allowing for the detection and quantification of pCMF even at low concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for the analysis of smaller, volatile molecules. mst.or.jp While direct analysis of amino acids by GC-MS often requires derivatization to increase their volatility, this method can provide excellent separation and sensitive detection. nih.gov For instance, after appropriate derivatization, GC-MS could be used to quantify free pCMF in a sample.

The table below summarizes some of the key chromatographic techniques used in the analysis of this compound.

| Chromatographic Technique | Principle of Separation | Typical Application for this compound |

| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity | Purification of pCMF-containing peptides; monitoring enzymatic reactions. elifesciences.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combination of liquid chromatographic separation with mass spectrometric detection | Quantitative analysis of pCMF in complex biological matrices; pharmacokinetic studies. nih.govthermofisher.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase | Quantification of free pCMF after derivatization. nih.govmst.or.jp |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are crucial for elucidating the structural impact of incorporating this compound into peptides and proteins. These techniques provide insights into the secondary and tertiary structure of macromolecules in solution.

Circular Dichroism (CD) Spectroscopy is a widely used technique for studying the secondary structure of proteins. nih.govjascoinc.comresearchgate.net It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. jascoinc.com The resulting CD spectrum provides information about the proportions of different secondary structural elements, including alpha-helices, beta-sheets, and random coils. researchgate.net

The characteristic CD spectra for different secondary structures are well-established:

α-helix: Negative bands at approximately 222 nm and 208 nm, and a positive band around 190 nm. researchgate.net

β-sheet: A negative band between 210-220 nm and a positive band between 195-200 nm. researchgate.net

Random coil: A strong negative band around 200 nm. researchgate.net

Emerging Research Avenues and Future Directions

Rational Design Principles for Next-Generation Phosphotyrosine Mimetics

Phosphotyrosine (pTyr) is a critical post-translational modification that governs a vast array of cellular processes through its recognition by binding domains such as the Src Homology 2 (SH2) and phosphotyrosine-binding (PTB) domains. researchgate.net However, the therapeutic application of pTyr-containing peptides is hampered by their poor bioavailability and rapid hydrolysis by protein tyrosine phosphatases (PTPs). researchgate.netd-nb.info This has driven the development of non-hydrolyzable pTyr mimetics, with 4-Carboxymethylphenylalanine (pCMF or cmF) being a prominent example. ebi.ac.ukresearchgate.net

The rational design of pTyr mimetics like pCMF is based on several key principles:

Structural and Electrostatic Mimicry : pCMF is designed to replicate the essential features of the pTyr side chain. ebi.ac.ukresearchgate.net The carboxylate group of pCMF, which is singly charged at physiological pH, mimics the dianionic phosphate (B84403) group of pTyr. researchgate.net While it carries less charge, its size and geometry allow it to occupy the pTyr binding pocket and form crucial interactions. ebi.ac.uk X-ray crystallography studies have confirmed that inhibitors containing pCMF bind to SH2 domains in a manner very similar to their pTyr counterparts, validating this design concept. ebi.ac.uknih.gov

Enzymatic Stability : A core advantage of pCMF is its resistance to hydrolysis by PTPs. ebi.ac.ukresearchgate.net The carbon-carbon bond of the carboxymethyl group is chemically stable compared to the labile phosphate ester bond in pTyr, ensuring that pCMF-containing molecules have a longer biological half-life. nih.govnih.gov

Synthetic Tractability : The ability to incorporate pCMF into peptides and small molecules through standard synthetic chemistry is crucial for its use in inhibitor design. nih.gov Researchers have successfully synthesized various linear and cyclic peptides incorporating pCMF to target different SH2 domains. researchgate.netnih.gov

The development of pCMF represents an attractive starting point for designing SH2 domain inhibitors with improved pharmaceutical properties. ebi.ac.uk For instance, a novel pTyr mimetic, 4'-carboxymethyloxy-3'-phosphonophenylalanine (Cpp), which combines features of pCMF and a phosphonate (B1237965) group, was designed and incorporated into nonpeptide inhibitors of the Src SH2 domain. nih.gov Similarly, cyclic peptides containing pCMF have been developed as potent and specific inhibitors of the Grb7 adaptor protein, a target in breast cancer. researchgate.netnih.gov These studies underscore the value of pCMF as a scaffold for creating next-generation pTyr mimetics with enhanced stability and specificity.

Expanding the Genetic Code for Novel Biological Applications

The ability to site-specifically incorporate non-canonical amino acids (ncAAs) into proteins in living organisms offers a powerful tool for probing and engineering protein function. annualreviews.orgacs.org 4-Carboxymethyl-L-phenylalanine (pCMF) has been successfully incorporated into proteins in Escherichia coli by expanding the genetic code. ebi.ac.ukresearchgate.netnih.gov

This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, which functions independently of the host's endogenous translational machinery. acs.orgaddgene.org Specifically, a mutant tyrosyl-tRNA synthetase (TyrRS) from the archaeon Methanococcus jannaschii was engineered to specifically recognize pCMF and charge it onto a corresponding orthogonal amber suppressor tRNA (tRNACUA). researchgate.netannualreviews.org This engineered pair then directs the incorporation of pCMF in response to the amber stop codon (UAG), which is introduced at the desired site in the gene of interest. researchgate.netaddgene.org

Key aspects of this technology for biological applications include:

Creation of Stable Phosphoprotein Analogues : Since pCMF is resistant to phosphatase activity, its incorporation in place of a specific tyrosine residue creates a protein that is permanently in a "phosphorylated" state. researchgate.netnih.gov This allows researchers to study the specific functional consequences of a single phosphorylation event without the complication of dephosphorylation by endogenous enzymes. annualreviews.orgacs.org

Investigating Signal Transduction : This method has been used to generate constitutively active mutants of signaling proteins. For example, when pCMF was substituted for Tyr701 in the human signal transducer and activator of transcription-1 (STAT1), the resulting mutant protein was able to dimerize and bind DNA, mimicking the behavior of naturally phosphorylated STAT1. researchgate.netnih.gov

Overcoming Biological Limitations : The genetic encoding of pCMF circumvents the challenges associated with the low cellular uptake of negatively charged phosphotyrosine analogues and the difficulty of producing homogeneously phosphorylated proteins. researchgate.netnih.gov This provides a robust tool for producing stable analogues of a wide array of phosphoproteins involved in signal transduction pathways. ebi.ac.ukresearchgate.net

The successful genetic incorporation of pCMF has paved the way for detailed in-vivo and in-vitro studies of protein function, enabling the creation of proteins with novel properties and facilitating the development of peptide-based inhibitors expressed directly within cells. researchgate.netannualreviews.org

Advancing Mechanistic Insights into Enzyme-Substrate and Protein-Protein Interactions

The use of this compound provides a unique approach to dissect the mechanisms governing molecular recognition events, particularly those involving phosphotyrosine. nih.govnih.gov By substituting pCMF for tyrosine at specific sites, researchers can stabilize a particular phosphomimetic state, allowing for detailed structural and functional analysis of enzyme-substrate and protein-protein interactions. ebi.ac.ukresearchgate.netnih.govmonash.edu

The incorporation of pCMF has yielded significant mechanistic insights:

Elucidating Binding Modes : X-ray crystal structures of SH2 domains in complex with pCMF-containing peptides have provided high-resolution snapshots of the binding interactions. ebi.ac.uknih.gov For example, the crystal structure of the human p56(lck) SH2 domain complexed with a pCMF-containing peptide inhibitor revealed that the inhibitor's binding mode is very similar to that of the corresponding phosphotyrosine peptide. ebi.ac.uk The carboxymethyl group effectively occupies the phosphotyrosine binding pocket, and the side chain adopts a conformation that preserves key interactions. ebi.ac.uk

Characterizing Inhibitor Specificity and Affinity : Surface Plasmon Resonance (SPR) and other biophysical techniques have been used to quantify the binding affinity and specificity of pCMF-based inhibitors. researchgate.netx-mol.com In studies of the Grb7-SH2 domain, incorporating pCMF into a cyclic peptide inhibitor improved its affinity up to 9-fold compared to the non-phosphorylated parent peptide. researchgate.netnih.gov These binding studies confirmed that the specificity for the Grb7-SH2 domain was maintained over other closely related domains like Grb2-SH2. researchgate.netx-mol.com

Probing Functional Consequences of Phosphorylation : By creating stable phosphomimics, pCMF allows for the functional characterization of phosphorylation events. The site-specific incorporation of pCMF into cytochrome c at position 48 was shown to significantly destabilize the Fe-Met bond, mimicking a key conformational change that is thought to occur upon natural phosphorylation. ebi.ac.uk This provides a direct link between a specific modification and a change in protein function. ebi.ac.uk Similarly, incorporating pCMF at Tyr291 of PRMT1 altered the enzyme's substrate specificity, demonstrating how a single phosphorylation event can regulate enzyme activity. ebi.ac.uk

Table 1: Research Findings on pCMF in Protein Interactions

| Target Protein/System | Methodology | Key Finding | Reference |

|---|---|---|---|

| Grb7-SH2 Domain | X-ray Crystallography, SPR | pCMF incorporation into a cyclic peptide improved binding affinity 9-fold (KD = 2.1–5.7 μM) and maintained specificity. The crystal structure identified the precise contacts underpinning the improved interaction. | researchgate.netnih.govx-mol.com |

| STAT1 | Genetic Code Expansion | Substitution of Tyr701 with pCMF resulted in a constitutively active mutant that dimerizes and binds DNA, mimicking the phosphorylated state. | researchgate.netnih.gov |

| p56(lck) SH2 Domain | X-ray Crystallography | The crystal structure confirmed that a pCMF-containing inhibitor binds in a similar mode to the pTyr-containing peptide, validating pCMF as a structural pTyr mimic. | ebi.ac.uk |

| Cytochrome c | Site-specific Incorporation | Incorporation of pCMF at Tyr48 destabilized the Fe-Met bond, revealing the functional consequence of mimicking phosphorylation at this site. | ebi.ac.uk |

Exploration in New Biological Contexts and Signaling Pathways

While much of the initial research on this compound focused on its utility as a pTyr mimetic in the context of protein tyrosine kinases and SH2 domains, its application is expanding into new biological areas and signaling pathways. researchgate.netmdpi.com This exploration is uncovering novel roles and therapeutic potential for this unique amino acid analogue.

Targeting Adaptor Proteins in Cancer : The Grb7 adaptor protein is a therapeutic target in HER2+ and triple-negative breast cancer. nih.govx-mol.com The development of potent and specific cyclic peptide inhibitors of Grb7 using pCMF is a significant step toward a new Grb7-targeted therapeutic. nih.govx-mol.com Cell-permeable versions of these peptides were shown to block Grb7-mediated interactions in a breast cancer cell line, establishing their potential as novel therapeutic agents. ebi.ac.uk

Modulating G-Protein Coupled Receptors (GPCRs) : Research has extended beyond intracellular signaling to membrane receptors. A study on cholecystokinin (B1591339) (CCK) receptors investigated the replacement of a critical sulfated tyrosine residue in CCK8, a peptide ligand, with pCMF. nih.gov The resulting analogues displayed high affinity for brain (CCK-B) receptors and, notably, were the only modified peptides to retain significant affinity for pancreatic (CCK-A) receptors. nih.gov This suggests that pCMF can function as a mimic for sulfated tyrosine in certain contexts and could be used to develop potent and bioavailable GPCR ligands. nih.gov

Investigating Metabolic and Redox-Sensitive Pathways : The incorporation of pCMF into cytochrome c, a key protein in both cellular respiration and apoptosis, highlights its use in studying pathways beyond canonical signal transduction. ebi.ac.uk By mimicking tyrosine phosphorylation, researchers can investigate how this modification impacts cytochrome c's stability and function, potentially influencing critical cell life-and-death decisions. ebi.ac.uk Furthermore, untargeted metabolomics studies are beginning to reveal broad changes in pathways like phenylalanine metabolism and aminoacyl-tRNA biosynthesis in response to bioactive compounds, suggesting that tools like pCMF could be used to probe these complex metabolic networks. mdpi.com

Table 2: Applications of this compound in Diverse Biological Systems

| Biological Context | Specific Target/System | Application of this compound | Potential Impact | Reference |

|---|---|---|---|---|

| Breast Cancer | Grb7 Adaptor Protein | Incorporated into cyclic peptide inhibitors to block Grb7-SH2 domain interactions. | Development of new therapeutics for HER2+ and triple-negative breast cancer. | ebi.ac.uknih.govx-mol.com |

| GPCR Signaling | Cholecystokinin (CCK) Receptors | Used as a replacement for sulfated tyrosine in CCK8 peptide analogues. | Design of potent and specific ligands for CCK-A and CCK-B receptors with improved bioavailability. | nih.gov |

| Apoptosis & Metabolism | Cytochrome c | Site-specifically incorporated to mimic phosphorylation at Tyr48. | Investigating the role of phosphorylation in regulating protein stability and cell death pathways. | ebi.ac.uk |

| Signal Transduction | STAT1 Transcription Factor | Genetically encoded to replace Tyr701, creating a constitutively active protein. | Studying the direct functional outcomes of STAT1 phosphorylation in gene regulation. | researchgate.netnih.gov |

The versatility of this compound ensures that it will continue to be a valuable molecular probe, enabling researchers to ask new questions and explore the functional consequences of tyrosine modification in an ever-expanding range of biological systems.

Q & A

Q. How can computational modeling complement experimental studies of this compound in peptide design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.